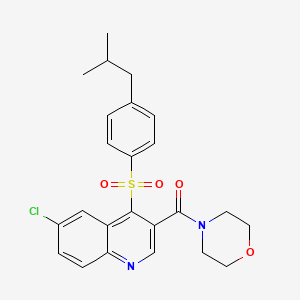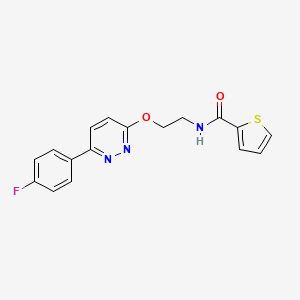
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a synthetic molecule that likely contains a thiophene ring, a pyridazin ring substituted with a fluorophenyl group, and a carboxamide functional group. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for various biological activities, including antioxidant, antitumor, and antianaphylactic activities .
Synthesis Analysis
The synthesis of related thiophene carboxamide compounds involves multiple steps, including condensation reactions, Suzuki cross-coupling reactions, and amidation reactions . For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction of an intermediate compound with various aryl/heteroaryl boronic acids . Similarly, the compound 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was synthesized through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been characterized using various spectroscopic methods such as FT-IR, NMR, and HR-MS, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, crystal system, and space group of the compounds. For instance, a related compound crystallizes in the monoclinic crystal system with a specific space group and cell dimensions .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can participate in various chemical reactions, including the formation of metal complexes . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents on the thiophene ring or the associated heterocyclic rings. The synthesis of metal complexes, for example, involves the coordination of the thiophene carboxamide ligand to metal ions such as Co(II), Ni(II), and Cu(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives can be explored through computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations . These studies can predict the stability of different conformers, reactivity parameters, and nonlinear optical properties. For instance, DFT calculations have been used to determine the more stable s-cis conformer of thiophene-2-carboxamide over its s-trans isomer . Additionally, the electronic properties and potential nonlinear optical behavior of these compounds can be assessed by analyzing frontier molecular orbitals and hyperpolarizability .
Scientific Research Applications
Synthesis and Characterization
Compounds related to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide have been synthesized and characterized, revealing insights into their structure and properties. For example, research on pyridazinone derivatives and their potential NLO (Non-Linear Optical) properties and molecular docking analyses have been conducted, suggesting these compounds may inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019). Additionally, studies on substituted pyridine and pyridazinone derivatives as potent and selective Met kinase inhibitors indicate their significance in tumor inhibition and the advancement into clinical trials (Schroeder et al., 2009).
Biological Evaluation and Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial activities. For instance, the synthesis, characterization, docking studies, and antimicrobial evaluation of thiophene-2-carboxamide derivatives have been reported, indicating potential applications in addressing microbial resistance (Spoorthy et al., 2021). Another study on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates explored their reactivity towards various active methylene reagents, yielding derivatives with potential biological significance (Mohareb et al., 2004).
Material Science and Pharmaceutical Applications
The relevance of thiophene derivatives in material science and pharmaceuticals is underscored by their diverse applications ranging from antibacterial, antifungal, and antiviral activities to their use in solar cells and organic electronics. A study on the crystal structure of a related compound provides insights into its potential applications in the development of new materials with specific electronic properties (Nagaraju et al., 2018).
properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)14-7-8-16(21-20-14)23-10-9-19-17(22)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWVDSYXMCGYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)
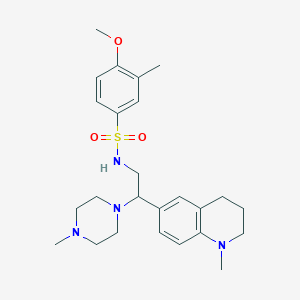

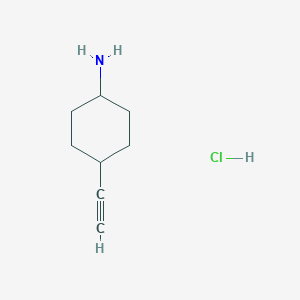

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)
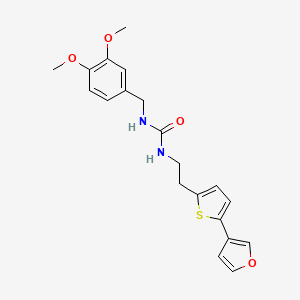
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)
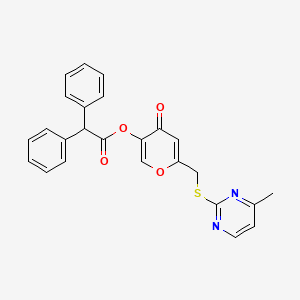
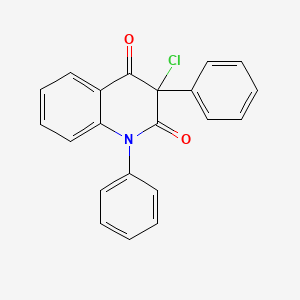
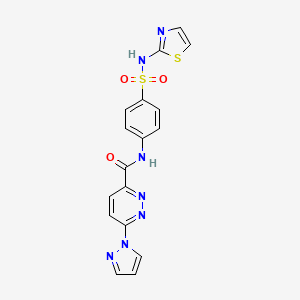
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)

